molecular formula C8H14N4O B13250653 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine

Cat. No.: B13250653
M. Wt: 182.22 g/mol
InChI Key: QCKHOKPTNJHFEH-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole group, a scaffold recognized for its versatile biological activities and role as a bioisostere for carbonyl-containing groups like esters and amides . The 1,2,4-oxadiazole ring is prized for its metabolic stability, making it a valuable component in the design of novel therapeutic agents . Compounds within this chemical class have demonstrated a broad spectrum of promising biological activities in research settings. Piperazine-integrated 1,3,4-oxadiazole derivatives have shown remarkable antimicrobial and anti-tubercular potential in vitro, positioning them as valuable scaffolds for developing new anti-infective agents to address the global challenge of antimicrobial resistance . Furthermore, the 1,2,4-oxadiazole moiety is found in compounds investigated for anticancer applications, including as inhibitors of the Sonic Hedgehog (Smo) pathway for targeting various neoplasms, and in central nervous system related activities, such as potential treatments for neurodegenerative diseases like Alzheimer's . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry, a candidate for high-throughput biological screening, or a core structure for the development of novel pharmacologically active molecules .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H14N4O/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2/h7,9H,3-5H2,1-2H3

InChI Key

QCKHOKPTNJHFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CNCCN2C

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

  • The classical method involves reacting amidoximes with acyl chlorides or activated carboxylic acid esters (e.g., methyl or ethyl esters) to form the 1,2,4-oxadiazole ring.
  • Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields.
  • Coupling reagents like EDC, DCC, CDI, TBTU, or T3P are often employed to activate carboxylic acids for efficient cyclization.
  • Microwave irradiation has been used to accelerate these reactions, reducing reaction times dramatically and improving yields.
  • Despite these improvements, challenges include purification difficulties and sensitivity to functional groups like –OH or –NH2 in the starting materials.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

  • This method forms 1,2,4-oxadiazoles via cycloaddition but suffers from low reactivity of nitriles and side reactions producing undesired oxadiazole oxides.
  • Platinum(IV) catalysts can facilitate this reaction under mild conditions but are expensive and often give low yields.

Recent Advances

  • One-pot syntheses at room temperature using superbase media (NaOH/DMSO) have been reported, providing moderate to excellent yields.
  • Activation of carboxylic acids with Vilsmeier reagents enables one-pot synthesis with good to excellent yields and straightforward purification.
  • Tandem reactions involving nitroalkenes and nitriles in the presence of superacids yield oxadiazoles rapidly but require acid-resistant substrates.
  • Photoredox catalysis under visible light has been explored for green synthesis, albeit with moderate yields.

Specific Preparation of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine

While direct literature on this exact compound is limited, preparation methods can be extrapolated from related synthetic routes of similar oxadiazole-piperazine derivatives.

Synthesis of the 3-Methyl-1,2,4-oxadiazole Intermediate

  • The 3-methyl-1,2,4-oxadiazole ring can be synthesized by cyclization of an amidoxime derivative bearing a methyl substituent with an activated carboxylic acid or ester.
  • For example, methyl amidoxime derivatives react with methyl esters under basic or catalytic conditions to form the 1,2,4-oxadiazole ring.

Hydrochloride Salt Formation

  • The free base form of the compound is often converted to its hydrochloride salt to improve solubility and stability.
  • This is done by treatment with hydrochloric acid in an appropriate solvent.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Amidoxime cyclization Amidoxime + methyl ester, base or coupling reagent Formation of 3-methyl-1,2,4-oxadiazole
2 Halomethylation Oxadiazole + halogenating agent (e.g., NBS) 3-Methyl-1,2,4-oxadiazol-5-ylmethyl halide
3 Nucleophilic substitution Methylpiperazine + oxadiazolylmethyl halide, solvent This compound
4 Salt formation HCl in solvent Hydrochloride salt of target compound

Analytical and Purification Considerations

  • Purification typically involves recrystallization or chromatographic methods.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The hydrochloride salt form improves crystallinity and solubility profiles.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Scientific Research Applications of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine

This compound is a chemical compound that combines a piperazine moiety with a 3-methyl-1,2,4-oxadiazole ring. It has a molecular formula of C8H14N4OC_8H_{14}N_4O and a molecular weight of approximately 182.22 g/mol . The presence of the oxadiazole ring contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Potential Biological Activities

Compounds containing oxadiazole rings often exhibit biological activities due to their ability to interact with various molecular targets in biological systems. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Diverse Applications

The applications of this compound are diverse, stemming from its structural features that allow for modifications leading to enhanced efficacy or specificity. Interaction studies have shown that this compound can bind effectively to various biological targets. These studies typically involve various methods to elucidate the pharmacological profile of the compound and guide further modifications for improved activity.

Structural Similarities

Several compounds share structural similarities with this compound.

Table: Comparison of Structurally Similar Compounds

Compound NameStructureUnique Features
1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)PiperazineContains an oxadiazole ringBasic structure similar but lacks methyl substitution on piperazine
3-MethylpiperazineSimple piperazine derivativeLacks the oxadiazole moiety; primarily used in synthesis
5-Methyl-1,3,4-OxadiazoleOxadiazole without piperazineFocused on different biological activities unrelated to piperazine

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperazine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include:

  • Position of substituents on the oxadiazole and piperazine rings.
  • Nature of substituents (alkyl, aryl, or heteroaromatic groups).
  • Salt forms affecting solubility and bioavailability.
Table 1: Comparative Analysis of Selected Piperazine-Oxadiazole Derivatives
Compound Name (CAS) Key Structural Features Molecular Weight (g/mol) Pharmacological Notes References
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine (129594-96-3) Methyl at piperazine-1; 3-methyl-oxadiazole at piperazine-2 181.23 (calculated) Potential CNS activity (inferred from analogs)
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine (1019637-82-1) Oxadiazole methyl at position 5; no piperazine methyl 168.19 (calculated) Unreported activity; used as a synthetic intermediate
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (923767-43-5) 4-Methylphenyl-oxadiazole; piperazine unsubstituted 258.32 No safety data; potential aromatic interactions
3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole Piperazine at oxadiazole-5; methyl at oxadiazole-3 168.19 Supplier-listed; no pharmacological data
1-(3-Methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride Dihydrochloride salt form 241.14 (salt form) Enhanced solubility for formulation

Key Differences and Implications

Substituent Position :

  • The target compound’s methyl group on the piperazine (position 1) may sterically hinder receptor binding compared to unsubstituted analogs like 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
  • Oxadiazole substituent position (3 vs. 5) alters electronic properties. For example, 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine (CAS 1019637-82-1) may exhibit different dipole moments, affecting solubility and target affinity .

Aromatic vs.

Salt Forms :

  • The dihydrochloride salt of 1-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine (EN300-46590398) improves aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The chemical formula for this compound is C8H16Cl2N4OC_8H_{16}Cl_2N_4O with a molecular weight of 255.14 g/mol. It is often encountered in its dihydrochloride form. The compound features a piperazine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds with oxadiazole structures showed potent activity against various Gram-positive bacteria . The mechanism is believed to involve interference with bacterial protein synthesis and cell wall integrity.

Antiparasitic Activity

A notable study focused on the antiparasitic effects of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. The compound exhibited an EC50 value of approximately 0.263 μM, indicating substantial efficacy in inhibiting parasite growth . The structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring significantly impacted potency.

Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies showed that related oxadiazole compounds induced apoptosis in various cancer cell lines, including MCF-7 and A549 cells. The IC50 values ranged from 0.12 to 2.78 μM depending on structural modifications . Flow cytometry assays confirmed that these compounds activate apoptotic pathways through caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Compound ModificationBiological ActivityEC50/IC50 Value
Unsubstituted OxadiazoleLow Activity>10 μM
Methyl Substitution at Position 3Increased Activity0.019 μM
Piperazine Substitution VariantsVariable Potency0.114 - 0.967 μM

This table illustrates how different substitutions can enhance or diminish the biological activity of the compound.

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Antimalarial Studies : A series of derivatives were synthesized and tested against P. falciparum, showing a range of activities with some compounds achieving sub-micromolar EC50 values .
  • Anticancer Research : In vitro experiments demonstrated that certain analogs exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin . These findings suggest that further optimization could lead to new cancer therapies.
  • Antibacterial Evaluation : Investigations into the antibacterial properties revealed effectiveness against multi-resistant strains of bacteria, reinforcing the therapeutic potential of this class of compounds .

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